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molecular formula C9H9FN2O B8351610 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

Cat. No. B8351610
M. Wt: 180.18 g/mol
InChI Key: KUUUIUJSKYPFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093402B2

Procedure details

2-[(2-fluoro-6-nitrophenyl)amino]ethanol (18.3 g, 91.5 mmol) dissolved in 90 mL of formic acid is added to a suspension of Pd—C 10% (300 mg) in 10 ml of formic acid. The mixture is shaken in a Parr apparatus under atmospheric pressure of H2 overnight. The reaction mixture is filtered over Celite, the solvent is evaporated under vacuum and the resulting residue dissolved in NH3 2M in ethanol. This solution is stirred at room temperature for 1 h (to cleave the formic acid adduct). A precipitate forms. This mixture is evaporated to dryness and purified by column chromatography (SiO2, DCM/MeOH 10:1 to 5:1), giving the desired product as a white solid (10.5 g, 64%) TLC: DCM/MeOH 5:1, Rf=0.23.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[NH:11][CH2:12][CH2:13][OH:14].[CH:15](O)=O>[Pd]>[F:1][C:2]1[C:3]2[N:11]([CH2:12][CH2:13][OH:14])[CH:15]=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])NCCO
Name
Quantity
90 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken in a Parr apparatus under atmospheric pressure of H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over Celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in NH3 2M in ethanol
STIRRING
Type
STIRRING
Details
This solution is stirred at room temperature for 1 h (
Duration
1 h
CUSTOM
Type
CUSTOM
Details
This mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, DCM/MeOH 10:1 to 5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=CC2=C1N(C=N2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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